molecular formula C20H19F3N2O3 B2571296 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane CAS No. 2108974-66-7

3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2571296
CAS No.: 2108974-66-7
M. Wt: 392.378
InChI Key: SREUVKZNVOZVRZ-UHFFFAOYSA-N
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Description

3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

The synthesis of 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-(pyridin-4-yloxy)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane is unique due to its bicyclic core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-27-19-17(22)15(10-16(21)18(19)23)20(26)25-11-2-3-12(25)9-14(8-11)28-13-4-6-24-7-5-13/h4-7,10-12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREUVKZNVOZVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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